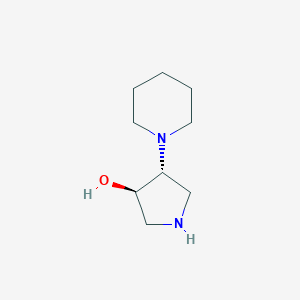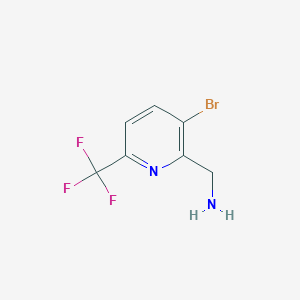
Indolizin-8-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolizin-8-ylboronic acid is a boronic acid derivative containing an indolizine moiety. Indolizine is a nitrogen-containing heterocycle known for its biological and chemical significance. The boronic acid group imparts unique reactivity, making this compound a valuable compound in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indolizin-8-ylboronic acid typically involves the borylation of indolizine derivatives. One common method is the transition-metal-catalyzed borylation of indolizines using diboronic acid esters. This reaction often employs palladium or copper catalysts under mild conditions to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and optimized reaction conditions further enhances the industrial viability of this synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Indolizin-8-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl-substituted indolizines.
Substitution: Biaryl or vinyl-indolizine derivatives.
Wissenschaftliche Forschungsanwendungen
Indolizin-8-ylboronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of indolizin-8-ylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The indolizine moiety contributes to the compound’s electronic properties, enhancing its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Indole-3-boronic acid: Shares the boronic acid group but has an indole moiety instead of indolizine.
Pyridine-2-boronic acid: Contains a pyridine ring, offering different electronic properties and reactivity.
Quinoline-8-boronic acid: Features a quinoline ring, providing unique biological activities.
Uniqueness: Indolizin-8-ylboronic acid stands out due to the combination of the indolizine moiety and the boronic acid group. This unique structure imparts distinct electronic properties and reactivity, making it valuable in various applications, from organic synthesis to medicinal chemistry .
Eigenschaften
Molekularformel |
C8H8BNO2 |
|---|---|
Molekulargewicht |
160.97 g/mol |
IUPAC-Name |
indolizin-8-ylboronic acid |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-3-1-5-10-6-2-4-8(7)10/h1-6,11-12H |
InChI-Schlüssel |
JSWPOWWDTFEAPZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CN2C1=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650213.png)
![(R)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13650217.png)

![4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)




![Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B13650261.png)
![3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13650274.png)


